Validated Fragment Hit for TrmD Methyltransferase vs. Inactive Analogues
Ethyl 1H‑pyrazole‑4‑carboxylate (free base) was identified as Fragment 22 in a crystallographic fragment screen against Mycobacterium abscessus TrmD and yielded a resolved co‑crystal structure at 2.05 Å resolution (PDB 6QOS) [1]. No other unsubstituted pyrazole‑4‑carboxylate ester was reported to bind in the same pocket, and the fragment was prioritized for elaboration into a novel inhibitor class [1]. The hydrochloride salt directly provides the identical organic cation required for follow‑up medicinal chemistry.
| Evidence Dimension | Crystallographic binding validation in TrmD active site |
|---|---|
| Target Compound Data | Co‑crystal structure resolved (2.05 Å); fragment elaborated into lead series [1] |
| Comparator Or Baseline | Other pyrazole‑4‑carboxylate esters (methyl, isopropyl) not reported with TrmD co‑crystal structures |
| Quantified Difference | Only the ethyl ester scaffold demonstrated occupiable binding pose in the fragment screen |
| Conditions | X‑ray crystallography, Mycobacterium abscessus TrmD, fragment soaking at 20 mM |
Why This Matters
Procurement of the hydrochloride salt guarantees access to the exact fragment scaffold with proven crystallographic engagement, reducing the risk of failed follow‑up screens.
- [1] Thomas, S.E. et al. Fragment‑based discovery of a new class of inhibitors targeting mycobacterial tRNA modification. Nucleic Acids Res. 48, 8099–8112 (2020). PDB: 6QOS. View Source
